(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
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Overview
Description
(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and as a potential ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. Additionally, the compound can act as a ligand, binding to receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
- (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
- (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid
Uniqueness
(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl ester and other analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
211491-78-0 |
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Molecular Formula |
C8H14ClN3O2 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;/h4-5,7H,2-3,9H2,1H3,(H,10,11);1H |
InChI Key |
RTJYPVRGNJNPSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CN=CN1)N.Cl |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CN=CN1)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CN1)N.Cl |
Related CAS |
93923-84-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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